molecular formula C12H15BrN2O3S B4838346 (4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

(4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B4838346
M. Wt: 347.23 g/mol
InChI Key: RRFWQSGTDHUQLH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone is an organic compound that features a bromophenyl group and a methylsulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-(methylsulfonyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

(4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be employed in studies to investigate its biological activity and potential as a drug candidate.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methylsulfonyl piperazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-(2-ethylphenyl)piperazin-1-yl)methanone
  • {4-[4-(methylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone

Uniqueness

(4-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone is unique due to the presence of both a bromophenyl group and a methylsulfonyl piperazine moiety

Properties

IUPAC Name

(4-bromophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFWQSGTDHUQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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